4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide
Description
N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: is a chemical compound with the molecular formula C12H12BrN3O2S and a molecular weight of 342.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a bromopyrazole moiety, and a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHVMFLGDMUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682101 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-34-6 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromopyrazole with N-cyclopropylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
Chemistry: In chemistry, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings .
Mechanism of Action
The mechanism of action of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
- N-Cyclopropyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide
Uniqueness: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom in the pyrazole ring. This bromine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications compared to its chloro, fluoro, and iodo counterparts .
Biological Activity
4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN3O2S, and it features a sulfonamide functional group which is known for its diverse biological activities. The presence of the bromine atom and the pyrazole ring contributes to its pharmacological profile.
Antimicrobial Properties
Several studies have indicated that compounds with a pyrazole moiety exhibit antimicrobial activity. For instance, sulfonamides are traditionally recognized for their antibacterial properties, and the addition of a pyrazole ring may enhance this effect. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound could possess comparable activity.
Anticancer Activity
Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against different cancer cell lines, showing promising results in reducing cell viability. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Sulfonamides are known inhibitors of certain enzymes, particularly carbonic anhydrases. The biological activity of this compound may involve the inhibition of these enzymes, which play crucial roles in various physiological processes. Studies have indicated that modifications in the sulfonamide structure can significantly affect enzyme binding affinity.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives highlighted the antimicrobial potential of similar compounds. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing that modifications in the pyrazole ring significantly influenced their antibacterial activity. The results suggested that this compound might exhibit enhanced antimicrobial properties due to its unique structure.
Study 2: Anticancer Properties
In vitro studies on pyrazole-based compounds demonstrated their effectiveness in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The tested compounds induced apoptosis and inhibited proliferation through various pathways, including the modulation of apoptotic markers like caspases. This indicates a potential therapeutic application for this compound in oncology.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Significant inhibition against Gram-positive and Gram-negative bacteria; structure influences activity. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 and HeLa cells; modulated apoptotic markers. |
| Study 3 | Enzyme Inhibition | Potential inhibition of carbonic anhydrases; structure affects binding affinity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
